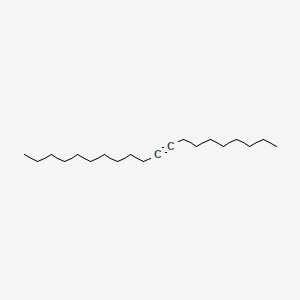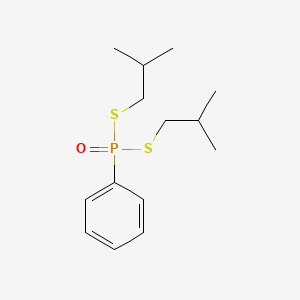
S,S-Bis(2-methylpropyl) phenylphosphonodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S,S-Bis(2-methylpropyl) phenylphosphonodithioate: is a chemical compound known for its unique structure and properties It is an ester of phosphonodithioic acid and is characterized by the presence of phenyl and 2-methylpropyl groups attached to the phosphorus atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S,S-Bis(2-methylpropyl) phenylphosphonodithioate typically involves the reaction of phenylphosphonodithioic acid with 2-methylpropyl alcohol. The reaction is usually carried out under controlled conditions to ensure the formation of the desired ester. Common reagents used in this synthesis include phosphorus trichloride, sulfur, and the corresponding alcohol.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions: S,S-Bis(2-methylpropyl) phenylphosphonodithioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to thiols or other reduced forms.
Substitution: The phenyl or 2-methylpropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, S,S-Bis(2-methylpropyl) phenylphosphonodithioate is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in a range of chemical transformations.
Biology and Medicine: The compound has potential applications in biology and medicine, particularly in the development of pharmaceuticals and as a biochemical probe. Its reactivity with biological molecules makes it useful for studying enzyme mechanisms and protein interactions.
Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for use in lubricants, additives, and other industrial applications.
Mecanismo De Acción
The mechanism of action of S,S-Bis(2-methylpropyl) phenylphosphonodithioate involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of enzyme activity. This interaction is often mediated by the phosphorus-sulfur bonds in the compound, which are reactive towards nucleophiles.
Comparación Con Compuestos Similares
Diisobutyl phthalate: A phthalate ester used as a plasticizer.
Bis(2-ethylhexyl) phthalate: Another phthalate ester with similar applications.
Uniqueness: S,S-Bis(2-methylpropyl) phenylphosphonodithioate is unique due to its specific structure and reactivity. Unlike phthalate esters, which are primarily used as plasticizers, this compound has broader applications in chemistry, biology, and industry. Its ability to undergo various chemical reactions and interact with biological molecules sets it apart from other similar compounds.
Propiedades
Número CAS |
68598-40-3 |
|---|---|
Fórmula molecular |
C14H23OPS2 |
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
bis(2-methylpropylsulfanyl)phosphorylbenzene |
InChI |
InChI=1S/C14H23OPS2/c1-12(2)10-17-16(15,18-11-13(3)4)14-8-6-5-7-9-14/h5-9,12-13H,10-11H2,1-4H3 |
Clave InChI |
WAUJFPADTNQEMQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CSP(=O)(C1=CC=CC=C1)SCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


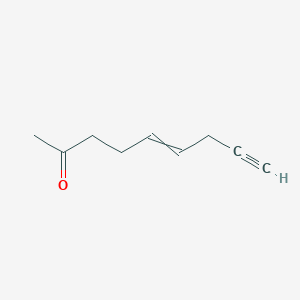
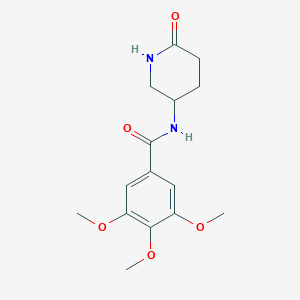
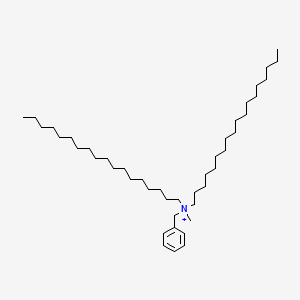
![4-Chloro-2-(methylsulfanyl)pyrido[2,3-d]pyrimidine](/img/structure/B14457236.png)
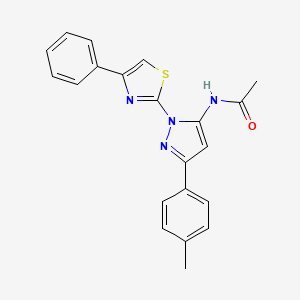

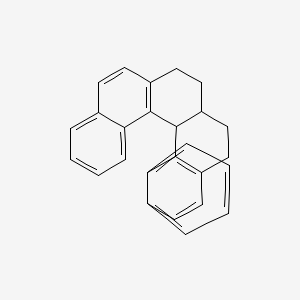
![Morpholine, 4-[[3-(methylthio)-2-triazenylidene]phenylmethyl]-](/img/structure/B14457261.png)
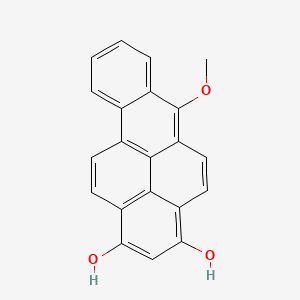
![N-Carbamoyl-2-cyano-2-({[(ethylsulfanyl)carbonyl]oxy}imino)acetamide](/img/structure/B14457269.png)
![N-Butyl-2-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]hydrazine-1-carbothioamide](/img/structure/B14457279.png)
